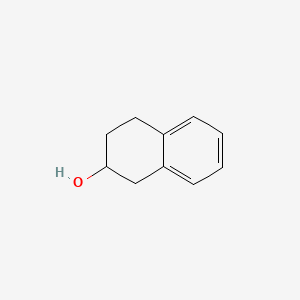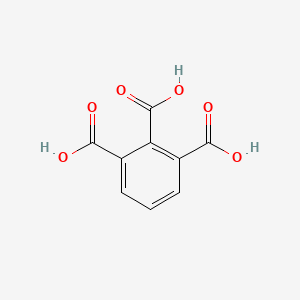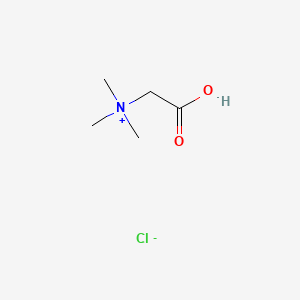
Picilorex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picilorex, also known by its IUPAC name 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine, is a compound that was previously marketed under the brand name Roxenan. It is classified as an anorectic, which means it was used to suppress appetite. This compound functions as a monoamine reuptake inhibitor and is a derivative of pyrrolidine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Picilorex involves the formation of the pyrrolidine ring and the introduction of the chlorophenyl and cyclopropyl groups. The specific synthetic routes and reaction conditions are not widely documented in public sources. general methods for synthesizing pyrrolidine derivatives typically involve cyclization reactions and the use of reagents such as alkyl halides and amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its discontinued status
Analyse Chemischer Reaktionen
Types of Reactions
Picilorex can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Picilorex exerts its effects by inhibiting the reuptake of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By preventing the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other stimulant and anorectic agents .
Vergleich Mit ähnlichen Verbindungen
Picilorex is similar to other monoamine reuptake inhibitors and anorectic agents. Some of the similar compounds include:
α-Pyrrolidinohexiophenone (α-PHP): A stimulant and monoamine reuptake inhibitor.
α-Pyrrolidinopropiophenone (α-PPP): Another stimulant with similar properties.
Pyrovalerone: A psychoactive drug with stimulant effects.
Prolintane: A stimulant used to treat fatigue and depression.
Rolicyclidine (PCPy): A dissociative anesthetic with stimulant properties.
Methylenedioxypyrovalerone (MDPV): A psychoactive drug with stimulant effects.
This compound is unique in its specific chemical structure, which includes a chlorophenyl group and a cyclopropyl group attached to the pyrrolidine ring. This structure contributes to its specific pharmacological profile and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
62510-56-9 |
|---|---|
Molekularformel |
C14H18ClN |
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine |
InChI |
InChI=1S/C14H18ClN/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10/h4-7,9,11,13-14,16H,2-3,8H2,1H3 |
InChI-Schlüssel |
PZJBWSQQDMRZHY-UHFFFAOYSA-N |
SMILES |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


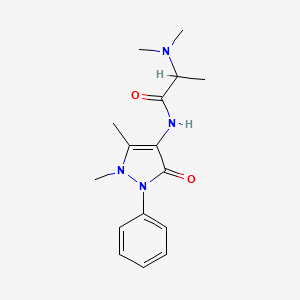
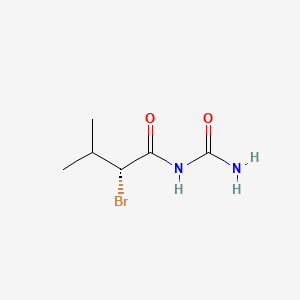

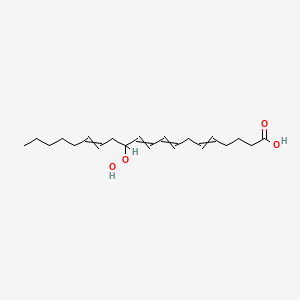
![2-Butyl-6-hydroxy-3-[2'-(1H-tetrazol-5-YL)-biphenyl-4-ylmethyl]-3H-quinazolin-4-one](/img/structure/B1200047.png)
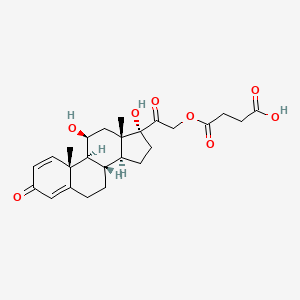
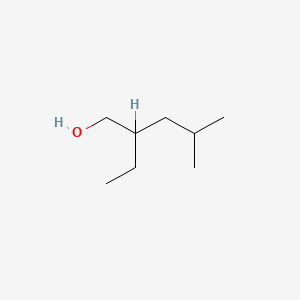
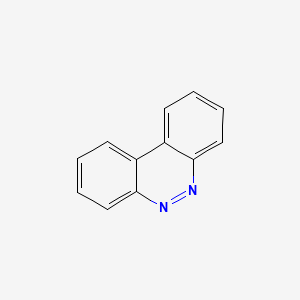
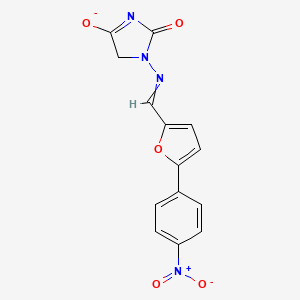
![3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1200057.png)
